Molidustat sodium
Overview
Description
Molidustat sodium is a pharmaceutical compound that acts as a hypoxia-inducible factor prolyl hydroxylase inhibitor. This compound increases the endogenous production of erythropoietin, which stimulates the production of hemoglobin and red blood cells. It is primarily used in the treatment of anemia caused by chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of molidustat sodium involves several key steps, including the formation of the pyrazolone core and the introduction of the morpholine and triazole groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Molidustat sodium undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions may yield various functionalized analogs.
Scientific Research Applications
Molidustat sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study hypoxia-inducible factor pathways and their regulation.
Biology: Researchers use this compound to investigate the role of erythropoietin in red blood cell production and its impact on various biological processes.
Medicine: this compound is being studied for its potential to treat anemia in patients with chronic kidney disease and other conditions.
Industry: The compound’s ability to stimulate erythropoietin production makes it valuable in the development of new therapeutic agents and performance-enhancing drugs.
Mechanism of Action
Molidustat sodium exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase. This inhibition stabilizes hypoxia-inducible factor, leading to increased transcription of erythropoietin and subsequent stimulation of red blood cell production. The molecular targets involved include the hypoxia-inducible factor pathway and erythropoietin gene .
Comparison with Similar Compounds
Darbepoetin alfa: Another erythropoiesis-stimulating agent used to treat anemia.
Roxadustat: A hypoxia-inducible factor prolyl hydroxylase inhibitor with similar applications.
Uniqueness: Molidustat sodium is unique in its specific inhibition of hypoxia-inducible factor prolyl hydroxylase, leading to a more targeted and potentially safer approach to stimulating erythropoietin production compared to other agents .
Properties
IUPAC Name |
sodium;2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)pyrazol-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2.Na/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19;/h1-2,7-9,22H,3-6H2;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRQLKYGGSWDNH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)N3C(=C(C=N3)N4C=CN=N4)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N8NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375799-59-9 | |
Record name | Sodium 1-[6-(morpholin-4-yl)pyrimidin-4-yl]-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOLIDUSTAT SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI0NE7C96T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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